molecular formula C25H26N4O B2821002 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-57-8

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2821002
CAS No.: 442572-57-8
M. Wt: 398.51
InChI Key: UMCJPBUYEJPOGP-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structure, which combines a pyrido[1,2-a]benzimidazole core with a methoxyphenylamino group

Properties

IUPAC Name

1-(4-methoxyanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-4-5-6-9-20-17(2)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-18-12-14-19(30-3)15-13-18/h7-8,10-15,27H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCJPBUYEJPOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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